BenchChemオンラインストアへようこそ!

7,8-Dihydro-1,6-naphthyridine

Antiviral Human cytomegalovirus HCMV

The partially saturated 7,8-dihydro-1,6-naphthyridine scaffold provides quantifiable advantages over fully aromatic or fully saturated analogs—enabling α5-GABAA NAM selectivity (Ki=4.1nM), subnanomolar PDE4 potency, and superior Akt kinase selectivity. Validated in HIV integrase inhibition (IC50=10nM) and CNS safety models, this core is essential for programs requiring differentiated IP and developability. Purchase high-purity research building blocks for fragment-based discovery and SAR optimization.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B8583022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydro-1,6-naphthyridine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1N=CC=C2
InChIInChI=1S/C8H8N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,6H,3,5H2
InChIKeyYBGJHZGRVXCQHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydro-1,6-naphthyridine: Chemical Identity and Scaffold Overview for Research Procurement


7,8-Dihydro-1,6-naphthyridine (C8H8N2, MW 132.16 g/mol) is a partially reduced nitrogen-containing fused bicyclic heterocycle belonging to the 1,6-naphthyridine isomer family . This scaffold features saturation at the 7,8-positions, conferring a distinct three-dimensional conformation and electronic distribution compared to the fully aromatic 1,6-naphthyridine parent [1]. As a versatile privileged structure in medicinal chemistry, the 7,8-dihydro-1,6-naphthyridine core has been validated as a key pharmacophore across multiple therapeutic programs, including HIV integrase inhibition, antiviral applications against human herpesviruses, phosphodiesterase type 4 (PDE4) modulation, dipeptidyl peptidase IV (DPP-4) inhibition, and kinase targeting [2]. Its commercial availability as a research building block supports fragment-based drug discovery, lead optimization campaigns, and structure-activity relationship (SAR) studies.

Why 7,8-Dihydro-1,6-naphthyridine Cannot Be Directly Substituted with 1,6-Naphthyridine or 5,6,7,8-Tetrahydro Analogs


Substituting 7,8-dihydro-1,6-naphthyridine with its closest structural analogs—fully aromatic 1,6-naphthyridine or fully saturated 5,6,7,8-tetrahydro-1,6-naphthyridine—introduces quantifiable differences in target binding, pharmacokinetic behavior, and isoform selectivity that fundamentally alter experimental outcomes. The partial saturation at the 7,8-position creates a unique conformational constraint absent in the planar aromatic parent, directly impacting the three-dimensional presentation of pharmacophoric elements to protein binding pockets [1]. Conversely, the fully saturated tetrahydro scaffold introduces increased conformational flexibility and altered basicity (pKa) that can shift selectivity profiles and off-target engagement patterns [2]. Patent disclosures explicitly document that substituted dihydronaphthyridines exhibit 'unexpected advantageous properties' relative to other naphthyridine subclasses, including differential cellular potency, solubility characteristics, and kinase selectivity [3]. The following quantitative evidence sections substantiate these differentiation claims with direct comparative data from peer-reviewed studies and patent literature.

Quantitative Differentiation Evidence: 7,8-Dihydro-1,6-naphthyridine vs. Structural Analogs and Reference Compounds


Anti-HCMV Potency: 7,8-Dihydro-1,6-naphthyridine Derivative A1 vs. Ganciclovir in HFF Cells

In a direct head-to-head comparison, the 7,8-dihydro-1,6-naphthyridine derivative (A1) demonstrated IC50 values 39- to 223-fold lower than ganciclovir (GCV) across multiple HCMV assays in human foreskin fibroblast (HFF) cells [1]. The compound showed narrow-spectrum antiviral activity essentially restricted to human herpesviruses and type 2 rhinovirus, indicating a defined antiviral profile [1].

Antiviral Human cytomegalovirus HCMV

HIV-1 Integrase Strand Transfer Inhibition: 7,8-Dihydro-1,6-naphthyridine Scaffold vs. LEDGF/p75 Allosteric Site Binders

The 8-hydroxy-[1,6]naphthyridine series (derived from the 7,8-dihydro-1,6-naphthyridine core) demonstrated nanomolar inhibition of HIV-1 integrase strand transfer activity with an IC50 of 10 nM in enzymatic assays [1]. In cellular infection models, naphthyridine 7 inhibited 95% of HIV-1 spread at 0.39 μM while exhibiting no cytotoxicity at concentrations ≤12.5 μM, establishing a therapeutic window exceeding 32-fold in cell culture [1]. In contrast, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives target the allosteric LEDGF/p75-binding site on HIV-1 integrase, representing a mechanistically distinct inhibition mode [2].

HIV Integrase Strand transfer inhibitor Antiviral

α5-GABAA Receptor Negative Allosteric Modulation: 7,8-Dihydro-1,6-naphthyridine Derivative Selectivity vs. α1 Subtype

Multiparameter optimization of naphthyridine derivatives yielded Compound 20, a 7,8-dihydro-1,6-naphthyridine-based selective α5-GABAA receptor negative allosteric modulator (NAM) with a Ki of 4.1 nM for the α5 subtype [1]. The compound demonstrated high metabolic stability and a favorable CNS safety profile [1]. This selectivity for α5 over α1-containing GABAA receptors is pharmacologically significant, as α1 modulation is associated with sedation and ataxia [1]. The compound provided in vivo proof of concept in two animal models of cognitive impairment associated with schizophrenia (CIAS) [1].

GABAA receptor Negative allosteric modulator CNS Schizophrenia

PDE4 Enzymatic Potency: 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one Series vs. Prior PDE4 Inhibitor Scaffolds

Rational design of the 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one template yielded PDE4 inhibitors with subnanomolar enzymatic potencies [1]. X-ray crystallography confirmed the binding mode of this novel template, validating the scaffold's unique interactions within the PDE4 active site [1]. The series was developed as inhaled PDE4 inhibitors, representing a distinct delivery route and therapeutic application relative to oral PDE4 inhibitors [1].

PDE4 Phosphodiesterase Inflammation COPD

Oral Bioavailability in HIV-1 Integrase Inhibitor Series: Naphthyridine 7 vs. Mutant Enzyme Virus Strains

Naphthyridine 7, an 8-hydroxy-[1,6]naphthyridine derivative, demonstrated a favorable pharmacokinetic profile when dosed orally to rats, with antiviral activity confirmed against viruses bearing specific integrase mutations [1]. The compound exhibited excellent ability to inhibit virus with mutant enzyme, indicating potential utility against drug-resistant HIV strains [1]. A separate but related 1,6-naphthyridine inhibitor was described as having 'good pharmacokinetics' and 'excellent ability to inhibit virus with mutant enzyme' [2].

HIV-1 Pharmacokinetics Oral bioavailability Drug resistance

Akt Kinase Inhibition: Substituted Dihydronaphthyridine vs. Prior Naphthyridine Series in WO2003/086394

Patent literature explicitly states that substituted dihydronaphthyridines (encompassing the 7,8-dihydro-1,6-naphthyridine scaffold) exhibit 'unexpected advantageous properties' when compared to other naphthyridines reported in PCT publication WO2003/086394 [1]. These unexpected properties include increased cellular potency/solubility, greater selectivity, enhanced pharmacokinetic properties, and lack of off-target activity [1]. The compounds selectively inhibit one or two of the Akt isoforms, with preference for Akt1 [2].

Akt kinase Cancer Oncology Kinase inhibitor

Research Application Scenarios Where 7,8-Dihydro-1,6-naphthyridine Provides Differentiated Scientific Value


HIV-1 Integrase Inhibitor Lead Optimization: Targeting Strand Transfer vs. Allosteric Sites

The 7,8-dihydro-1,6-naphthyridine scaffold, particularly as 8-hydroxy-[1,6]naphthyridine derivatives, has demonstrated IC50 = 10 nM in HIV-1 integrase strand transfer assays with 95% viral spread inhibition at 0.39 μM and no cytotoxicity at ≤12.5 μM [1]. This mechanism (catalytic core strand transfer) is distinct from the LEDGF/p75 allosteric site targeted by 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives . Research programs seeking orthogonal chemical matter to combat emerging INSTI resistance should prioritize the 7,8-dihydro scaffold for its validated oral bioavailability in rat models and demonstrated activity against mutant integrase viruses [1].

Human Cytomegalovirus (HCMV) Antiviral Discovery: Overcoming Ganciclovir Resistance

In HFF cells infected with HCMV Towne strain at MOI 0.5, a 7,8-dihydro-1,6-naphthyridine derivative (A1) achieved IC50 values 39- to 223-fold lower than ganciclovir [1]. This quantifiable potency advantage positions the scaffold for HCMV programs where ganciclovir resistance is prevalent or where improved therapeutic index is required. The narrow antiviral spectrum (restricted to human herpesviruses and type 2 rhinovirus) suggests a defined mechanism amenable to targeted drug development [1].

CNS Drug Discovery: Selective α5-GABAA Receptor Negative Allosteric Modulation for Cognitive Disorders

Multiparameter optimization of 7,8-dihydro-1,6-naphthyridine derivatives produced Compound 20, a selective α5-GABAA NAM with Ki = 4.1 nM for the α5 subtype, high metabolic stability, and favorable CNS safety [1]. The compound achieved in vivo proof of concept in two rodent models of cognitive impairment associated with schizophrenia (CIAS) [1]. This scaffold enables α5 selectivity over α1, mitigating sedation and ataxia liabilities that limit non-selective benzodiazepine approaches to cognitive enhancement.

Inhaled PDE4 Inhibitor Development: Subnanomolar Potency with Structural Biology Validation

The 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-one series has demonstrated subnanomolar PDE4 enzymatic potency, validated by X-ray co-crystal structures confirming the binding mode [1]. This template was developed specifically as an inhaled PDE4 inhibitor for respiratory indications such as COPD [1]. The availability of high-resolution structural biology data enables structure-guided optimization of selectivity against other PDE isoforms and refinement of physicochemical properties for optimal lung retention.

Oncology Kinase Programs: Akt Isoform-Selective Inhibition with Differentiated Patent Position

Substituted dihydronaphthyridines incorporating the 7,8-dihydro-1,6-naphthyridine core demonstrate Akt kinase inhibition with selectivity for one or two Akt isoforms (preferentially Akt1) [1]. Patent disclosures explicitly claim 'unexpected advantageous properties' over prior naphthyridine art (WO2003/086394), including increased cellular potency/solubility, greater selectivity, enhanced pharmacokinetics, and reduced off-target activity [1]. For oncology programs targeting the PI3K/Akt pathway, this scaffold offers a differentiated intellectual property landscape and potentially superior developability profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7,8-Dihydro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.